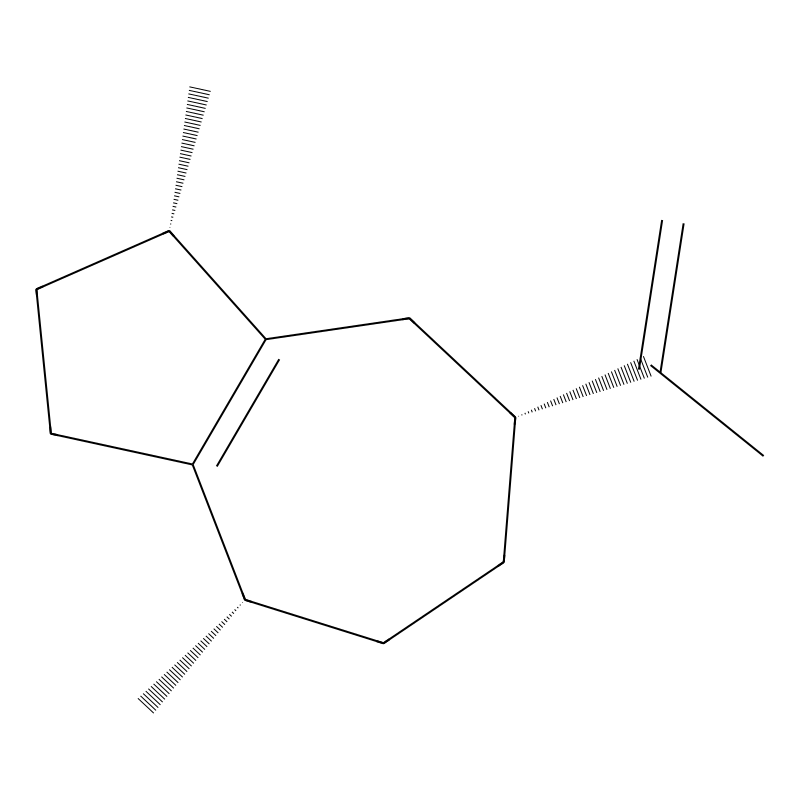

alpha-Guaiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

alpha-Guaiene is a bicyclic sesquiterpene hydrocarbon (C15H24) widely utilized as a premium building block in the flavor and fragrance industries. Characterized by a molecular weight of 204.35 g/mol, a specific gravity of approximately 0.90, and an estimated boiling point of 276°C, it is highly hydrophobic and moderately volatile [1]. While naturally occurring in botanical sources such as patchouli and guaiac wood oils, purified alpha-guaiene is primarily procured as a critical, stereospecific precursor for the synthesis of (-)-rotundone, a highly potent aroma compound [2]. Its structural configuration, specifically the placement of its double bonds, makes it uniquely susceptible to targeted allylic oxidation, distinguishing it from generic sesquiterpene bulk materials[3].

References

- [1] Scent.vn. alpha-Guaiene CAS# 3691-12-1: Odor profile, Molecular properties, Regulation.

- [2] ACS Synth. Biol. 2020, 9, 3, 562–573. Characterization of Guaiene Synthases from Stellera chamaejasme L. Flowers and Their Application in De novo Production of (−)-Rotundone in Yeast.

- [3] J Exp Bot. 2016 Feb; 67(3): 787–798. Cytochrome P450 CYP71BE5 in grapevine (Vitis vinifera) catalyzes the formation of the spicy aroma compound (−)-rotundone.

Substituting high-purity alpha-guaiene with crude patchouli oil or mixed guaiene isomers severely compromises downstream synthesis and formulation. Crude patchouli oil typically contains only ~17% alpha-guaiene, heavily contaminated with over 30% patchouli alcohol and various other sesquiterpenes like delta-guaiene and beta-guaiene [1]. In industrial rotundone synthesis, these impurities interfere with catalytic and enzymatic oxidation, leading to complex, low-yield terpenoid byproducts that are difficult and costly to separate[2]. Furthermore, closely related isomers such as beta-guaiene lack the specific C-2/C-3 allylic structural environment required by enzymes like alpha-guaiene 2-oxidase, meaning they cannot serve as functional precursors for (-)-rotundone [3]. Consequently, procurement must strictly specify the alpha-isomer to ensure process viability and high conversion yields.

References

- [1] IOP Conf. Ser.: Earth Environ. Sci. 443 012068 (2020). Isolation of guaiene from patchouli (Pogostemon cablin Benth.) oil using vacuum fractionation distillation.

- [2] Patent WO2020051488A1. Microbial production of rotundone.

- [3] J Exp Bot. 2016 Feb; 67(3): 787–798. Cytochrome P450 CYP71BE5 in grapevine (Vitis vinifera) catalyzes the formation of the spicy aroma compound (−)-rotundone.

Precursor Suitability for High-Yield (-)-Rotundone Synthesis

The industrial production of (-)-rotundone relies heavily on the purity of the starting material. When utilizing purified alpha-guaiene (>85%), targeted chemical or enzymatic oxidation at the C-2/C-3 position selectively yields (-)-rotundone as the predominant oxygenated product [1]. In contrast, attempting to use crude patchouli oil (which contains mixed sesquiterpenes) as a direct precursor fails industrially due to competing oxidation reactions that generate a complex matrix of unwanted terpenoid byproducts [2]. Procuring high-purity alpha-guaiene ensures that the specific allylic oxidation pathway is maximized, significantly reducing downstream purification costs and improving overall molar yield compared to crude botanical extracts .

| Evidence Dimension | Suitability for industrial (-)-rotundone synthesis |

| Target Compound Data | Purified alpha-guaiene enables highly selective oxidation to (-)-rotundone with minimal byproducts. |

| Comparator Or Baseline | Crude patchouli oil / mixed sesquiterpenes. |

| Quantified Difference | Crude mixtures produce complex, unviable byproduct matrices, whereas pure alpha-guaiene allows rotundone to be the predominant oxygenated product. |

| Conditions | Chemical (e.g., chromium reagents) or enzymatic (P450) oxidation environments. |

Buyers manufacturing premium flavor compounds must procure purified alpha-guaiene to achieve economically viable yields of (-)-rotundone without prohibitive downstream purification hurdles.

Enzymatic Specificity in Biocatalytic Platforms

In synthetic biology applications, alpha-guaiene demonstrates exclusive compatibility with specific oxidizing enzymes, such as cytochrome P450 CYP71BE5 (VvSTO2). This enzyme specifically catalyzes the oxidation of alpha-guaiene to (-)-rotundone[1]. Alternative isomers, such as beta-guaiene, possess different double-bond placements and do not act as viable substrates for this specific targeted enzymatic conversion [2]. Engineered microbial host cells expressing alpha-guaiene synthase and alpha-guaiene oxidase rely entirely on the alpha-isomer intermediate to produce rotundone at high yield with fewer terpenoid byproducts [3].

| Evidence Dimension | Enzymatic conversion to (-)-rotundone |

| Target Compound Data | alpha-Guaiene is successfully oxidized to (-)-rotundone by VvSTO2. |

| Comparator Or Baseline | beta-guaiene and other sesquiterpene isomers. |

| Quantified Difference | 100% functional reliance; only the alpha-isomer yields the target ketone under these biocatalytic conditions. |

| Conditions | In vitro enzymatic assays and engineered Saccharomyces cerevisiae platforms. |

Procurement for biotech and fermentation-based flavor synthesis must strictly isolate or synthesize the alpha-isomer, as generic guaiene mixtures will poison or bypass the biocatalytic pathway.

Formulation Purity and Olfactory Stability

As a fragrance ingredient, pure alpha-guaiene functions as a stable, woody/earthy base note and fixative. When formulators use crude patchouli oil as a cheaper substitute, the presence of patchouli alcohol (often >30% of the crude extract) introduces strong, heavy camphoraceous notes that can overpower delicate fragrance profiles [1]. By procuring purified alpha-guaiene, formulators eliminate these competing olfactory compounds, allowing for precise control over the scent profile and improved stabilization of the perfume without unintended aroma shifts[2].

| Evidence Dimension | Olfactory profile and formulation control |

| Target Compound Data | Pure alpha-guaiene provides a clean woody/earthy fixative effect. |

| Comparator Or Baseline | Crude patchouli oil. |

| Quantified Difference | Crude oil contains >30% patchouli alcohol, causing significant camphoraceous off-notes absent in the purified compound. |

| Conditions | Fine fragrance formulation and base-note stabilization. |

Perfumers and cosmetic chemists require pure alpha-guaiene to achieve specific woody notes and fixative properties without the heavy, polarizing scent of unrefined patchouli.

Industrial Synthesis of (-)-Rotundone Flavoring

Driven by its unique allylic structure, alpha-guaiene is the premier precursor for the commercial synthesis of (-)-rotundone, a high-value black pepper aroma compound. It is utilized in both chemical oxidation processes and advanced biocatalytic fermentation platforms to ensure high-yield, low-byproduct production for the food and beverage industry [1].

Premium Fragrance and Cosmetic Formulation

alpha-Guaiene is procured by fragrance houses as a high-purity base note and fixative. It provides essential earthy and woody characteristics to fine perfumes and personal care products, allowing formulators to extend scent longevity without introducing the heavy camphoraceous interference found in crude patchouli extracts [2].

Analytical Standards for Viticulture and Enology

In viticultural research and wine quality control, purified alpha-guaiene serves as a critical analytical standard. It is used in GC-MS profiling to monitor the accumulation of rotundone precursors in grape varietals, helping viticulturists optimize harvest timing and canopy management based on target flavor profiles [3].

References

XLogP3

GHS Hazard Statements

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types